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Compound of Interest

Compound Name: Z-DL-Met-OH

Cat. No.: B3024028

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Met-OH, chemically known as N-benzyloxycarbonyl-DL-methionine, is a protected form
of the essential amino acid DL-methionine. The benzyloxycarbonyl (Cbz or Z) group serves as
a crucial protecting group for the amine functionality, preventing unwanted side reactions during
peptide synthesis.[1][2] This compound is a fundamental building block in the chemical
synthesis of peptides, facilitating the controlled, stepwise addition of methionine residues into a
peptide chain.[3] Its application is vital in research laboratories for studying peptide structure
and function, and it serves as a precursor in the development of peptide-based
pharmaceuticals. This guide provides an in-depth overview of the physicochemical properties,
synthesis, purification, analysis, and relevant biological signaling pathways associated with the
core amino acid structure of Z-DL-Met-OH.

Physicochemical and Quantitative Data

The fundamental properties of Z-DL-Met-OH are summarized in the table below, providing a
quick reference for researchers.
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Property Value Reference
Molecular Weight 283.34 g/mol [1]
Molecular Formula C13H17NOa4S [1]

CAS Number 4434-61-1 [1]
Appearance White to off-white solid [1]

Purity Typically =97%

Solubility Soluble in methanol [1]

Experimental Protocols
Synthesis of Z-DL-Met-OH

A common and effective method for the synthesis of N-Cbz protected amino acids is the

Schotten-Baumann reaction. This procedure involves the acylation of the amino acid with

benzyl chloroformate under basic aqueous conditions.

Materials:

e DL-Methionine

e Sodium carbonate (Na2COs)

e Benzyl chloroformate (Cbz-Cl)

¢ Dioxane or Tetrahydrofuran (THF)

e Hydrochloric acid (HCI), concentrated
o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

o Deionized water
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Procedure:

¢ Dissolution of Amino Acid: In a three-necked round-bottom flask equipped with a mechanical
stirrer and a dropping funnel, dissolve DL-methionine (1 equivalent) in a 10% aqueous
solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to maintain a
temperature of 0-5 °C.

» Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly
and simultaneously add benzyl chloroformate (1.1 equivalents) and a 10% aqueous sodium
carbonate solution. The rate of addition should be controlled to keep the reaction
temperature below 5 °C and maintain a basic pH (around 9-10).

» Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow
the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3
hours.

o Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with
diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl
alcohol byproduct.

 Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of
approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of
Z-DL-Met-OH should form.

o Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x
volumes).

e Drying and Concentration: Combine the organic extracts and wash with brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced
pressure using a rotary evaporator to yield the crude Z-DL-Met-OH.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethyl acetate/hexane.

Purification by High-Performance Liquid
Chromatography (HPLC)
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For high-purity applications, Z-DL-Met-OH can be purified using preparative reversed-phase
HPLC.

Instrumentation and Reagents:

Preparative HPLC system with a UV detector

C18 reversed-phase column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

Sample solvent: Acetonitrile/water (1:1)
Procedure:

o Sample Preparation: Dissolve the crude Z-DL-Met-OH in the sample solvent to a suitable
concentration. Filter the solution through a 0.45 um syringe filter before injection.

e Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and
Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.

e Injection and Elution: Inject the sample onto the column. Elute the compound using a linear
gradient of increasing Mobile Phase B. For example, a gradient from 5% to 95% Mobile
Phase B over 30 minutes.

» Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm)
to detect the aromatic Cbz group. Collect the fractions corresponding to the main product
peak.

e Solvent Removal: Combine the collected fractions and remove the solvent by lyophilization
or rotary evaporation to obtain the purified Z-DL-Met-OH.

Analytical Characterization

The identity and purity of the synthesized Z-DL-Met-OH can be confirmed by several analytical
methods. A common method for assessing purity is analytical HPLC. Chiral HPLC can be used
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to separate the D and L enantiomers.[4][5]

Analytical HPLC Method:

e Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 pm)

» Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)
e Flow Rate: 1.0 mL/min

e Detection: UV at 254 nm

e Injection Volume: 10 pL

Column Temperature: Ambient

The retention time and peak purity can be compared to a known standard. Further
characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to
confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.

Biological Context and Signaling Pathways

While Z-DL-Met-OH is primarily a synthetic intermediate, its core structure, methionine, is an
essential amino acid with profound roles in cellular metabolism and signaling. Methionine
metabolism is intricately linked to two critical signaling pathways: the mTOR pathway, which
governs cell growth and proliferation, and the RIPK1 pathway, which is a key regulator of cell
survival and death.

Methionine and the mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (nTORC1) is a central regulator of cell
growth, integrating signals from nutrients, growth factors, and cellular energy status.[6]
Methionine itself does not directly signal to mTORC1. Instead, its metabolite, S-
adenosylmethionine (SAM), serves as a key signaling molecule.[7][8] A protein named
SAMTOR acts as a direct sensor of intracellular SAM levels.[7][8] When SAM levels are high
(indicating methionine sufficiency), SAM binds to SAMTOR, causing it to dissociate from the
GATOR1 complex. This dissociation relieves the inhibition of GATOR1 on the Rag GTPases,
leading to the activation of mMTORC1 and the promotion of anabolic processes like protein and
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lipid synthesis.[7][8] Conversely, under methionine starvation, SAM levels drop, allowing
SAMTOR to bind and inhibit GATOR1, which in turn inactivates mTORC1, leading to a
shutdown of cell growth and the activation of catabolic processes like autophagy.[9]
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Methionine sensing via SAMTOR to regulate mMTORC1 activity.

Methionine and the RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that
determines cell fate in response to stimuli such as TNF-a.[10] It can trigger pro-survival
pathways through NF-kB activation or programmed cell death pathways like apoptosis and
necroptosis.[11] Recent studies have shown that RIPK1 activity is regulated by the availability
of methionine.[12] The metabolite S-adenosylmethionine (SAM) is the donor for methylation
reactions. In the presence of sufficient methionine and SAM, RIPK1 is methylated, which keeps
it in an inactive state, promoting cell survival.[12] However, under conditions of methionine
deprivation, SAM levels decrease, leading to reduced RIPK1 methylation.[12] This
hypomethylated state primes RIPKL1 for activation, which can then trigger downstream signaling
cascades leading to apoptosis.[12] Thus, RIPK1 acts as a sensor of methionine availability to
ensure cell survival only when metabolic conditions are favorable.
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Methionine availability influences cell fate via RIPK1 methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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